Methyl 2-methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
METHYL 2-METHYL-4-(2,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXYLATE is a complex organic compound featuring a trimethoxyphenyl groupThe trimethoxyphenyl group is a versatile pharmacophore, contributing to the compound’s bioactivity and making it a subject of interest in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-METHYL-4-(2,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 2,4,5-trimethoxybenzaldehyde with appropriate amines and other reagents under controlled conditions. The reaction mixture is often purified using techniques such as flash chromatography and recrystallization to obtain the pure product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-METHYL-4-(2,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring, altering the compound’s properties .
Scientific Research Applications
METHYL 2-METHYL-4-(2,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of METHYL 2-METHYL-4-(2,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The trimethoxyphenyl group plays a crucial role in binding to proteins and enzymes, inhibiting their activity. This inhibition can trigger various cellular responses, including apoptosis in cancer cells and anti-inflammatory effects in immune cells .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trimethoxyphenethylamine: A phenethylamine derivative with psychoactive properties.
Methyl 3,4,5-trimethoxybenzoate: A related compound used in the synthesis of pharmaceuticals and agrochemicals.
Pyrido[1,2-a]benzimidazole derivatives: Compounds with similar structural motifs and potential therapeutic applications.
Uniqueness
METHYL 2-METHYL-4-(2,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXYLATE is unique due to its combination of the trimethoxyphenyl group and the dihydropyrimido[1,2-a][1,3]benzimidazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C22H23N3O5 |
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Molecular Weight |
409.4 g/mol |
IUPAC Name |
methyl 2-methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C22H23N3O5/c1-12-19(21(26)30-5)20(13-10-17(28-3)18(29-4)11-16(13)27-2)25-15-9-7-6-8-14(15)24-22(25)23-12/h6-11,20H,1-5H3,(H,23,24) |
InChI Key |
HORZGOFXDJOELP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=C(C=C4OC)OC)OC)C(=O)OC |
Origin of Product |
United States |
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